molecular formula C9H9ClN4O2 B6638362 3-[(5-Chloropyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione

3-[(5-Chloropyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione

Cat. No. B6638362
M. Wt: 240.64 g/mol
InChI Key: YINYVVMTSKGOQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-Chloropyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione, also known as CC-115, is a small molecule inhibitor that targets the mTOR (mechanistic target of rapamycin) signaling pathway. This pathway is involved in many cellular processes, including cell growth, proliferation, and survival. CC-115 is a promising drug candidate for the treatment of various diseases, including cancer, autoimmune disorders, and metabolic diseases.

Mechanism of Action

3-[(5-Chloropyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione targets the mTOR signaling pathway by inhibiting two key components of the pathway, mTORC1 and mTORC2. This leads to the inhibition of cell growth and proliferation, as well as the induction of cell death in cancer cells. In autoimmune disorders, this compound suppresses the immune response by inhibiting the activation and proliferation of T cells. In metabolic diseases, this compound improves glucose tolerance by increasing insulin sensitivity.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound inhibits the phosphorylation of downstream targets of mTOR, leading to the inhibition of cell growth and proliferation. In T cells, this compound inhibits the production of cytokines and the activation of transcription factors, leading to the suppression of the immune response. In metabolic diseases, this compound improves glucose tolerance by increasing insulin sensitivity and reducing inflammation.

Advantages and Limitations for Lab Experiments

3-[(5-Chloropyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models and has shown promising results in inhibiting the growth of tumors and suppressing the immune response. However, there are also limitations to using this compound in lab experiments. It may have off-target effects and may not be effective in all types of cancer or autoimmune disorders. In addition, the optimal dosage and treatment regimen for this compound have not been established.

Future Directions

There are several future directions for the research and development of 3-[(5-Chloropyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione. One direction is to further investigate the optimal dosage and treatment regimen for this compound in different diseases. Another direction is to explore the potential of this compound in combination with other drugs for the treatment of cancer and autoimmune disorders. Additionally, more research is needed to understand the off-target effects of this compound and to develop more selective inhibitors of the mTOR signaling pathway. Overall, this compound is a promising drug candidate with potential applications in various diseases, and further research is needed to fully realize its therapeutic potential.

Synthesis Methods

3-[(5-Chloropyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione can be synthesized using a multi-step process. The first step involves the preparation of 5-chloropyrimidine-4-carboxylic acid, which is then converted to the corresponding amide using a coupling reagent. The resulting amide is then reduced to the corresponding amine using a suitable reducing agent. The final step involves the cyclization of the amine with maleic anhydride to form this compound.

Scientific Research Applications

3-[(5-Chloropyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione has been extensively studied in preclinical models for various diseases. In cancer research, this compound has shown promising results in inhibiting the growth of tumors, particularly in combination with other drugs. In autoimmune disorders, this compound has been shown to suppress the immune response, which can be beneficial in the treatment of diseases such as multiple sclerosis and rheumatoid arthritis. In metabolic diseases, this compound has been shown to improve glucose tolerance and reduce insulin resistance.

properties

IUPAC Name

3-[(5-chloropyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O2/c1-14-7(15)2-6(9(14)16)13-8-5(10)3-11-4-12-8/h3-4,6H,2H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINYVVMTSKGOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C1=O)NC2=NC=NC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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